![molecular formula C18H16N4 B10816579 1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-661798 is a chemical compound with the molecular formula C18H16N4 and a molecular weight of 288.35 . It is known for its role as an androgen receptor modulator, which makes it significant in various scientific research fields .
Métodos De Preparación
The synthesis of WAY-661798 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure consistency and quality .
Análisis De Reacciones Químicas
WAY-661798 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
WAY-661798 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions to study its binding properties and reactivity.
Biology: Investigated for its role in modulating androgen receptors, which are crucial in various biological processes.
Medicine: Explored for potential therapeutic applications, particularly in conditions related to androgen receptor modulation.
Industry: Utilized in the development of new materials and compounds due to its unique chemical properties
Mecanismo De Acción
WAY-661798 exerts its effects by binding to androgen receptors, thereby modulating their activity. This interaction influences various molecular pathways, including those involved in gene expression and cellular signaling. The exact mechanism involves the formation of a ligand-receptor complex, which then interacts with specific DNA sequences to regulate the transcription of target genes .
Comparación Con Compuestos Similares
WAY-661798 can be compared with other androgen receptor modulators such as:
- WAY-204688
- WAY-100135
- WAY-123398
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities. WAY-661798 is unique due to its specific molecular configuration, which provides distinct binding properties and biological effects .
Propiedades
Fórmula molecular |
C18H16N4 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1-methyl-2-(1-methyl-3-phenylpyrazol-4-yl)benzimidazole |
InChI |
InChI=1S/C18H16N4/c1-21-12-14(17(20-21)13-8-4-3-5-9-13)18-19-15-10-6-7-11-16(15)22(18)2/h3-12H,1-2H3 |
Clave InChI |
YSISLADEWSMKEV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816498.png)
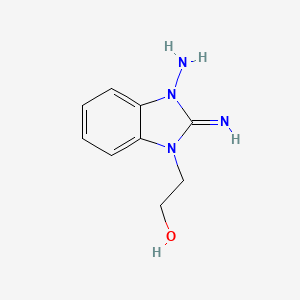
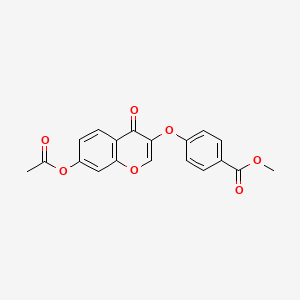
![N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B10816510.png)
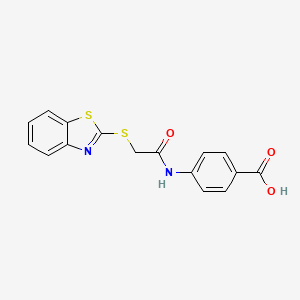
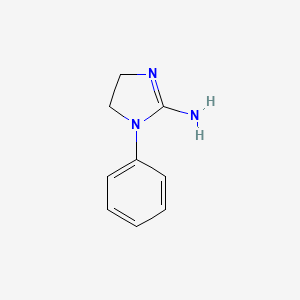
![3-(2-(4-Ethylphenyl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B10816537.png)
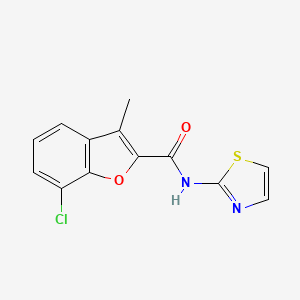
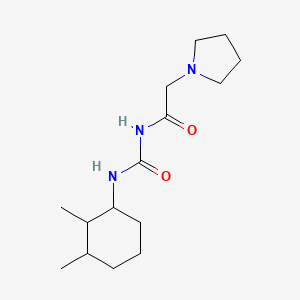

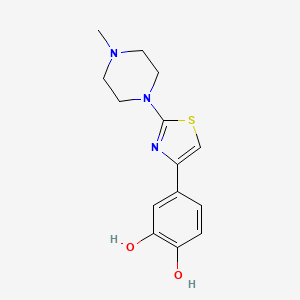
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)